2,7-Dinitrothianthrene
Description
2,7-Dinitrothianthrene is a sulfur-containing heterocyclic compound characterized by a thianthrene backbone (two benzene rings fused via two sulfur atoms) with nitro (-NO₂) groups at the 2 and 7 positions. Thianthrenes are notable for their unique electronic properties, driven by sulfur’s electron-rich nature and substituents’ electronic effects.
Properties
CAS No. |
89844-71-3 |
|---|---|
Molecular Formula |
C12H6N2O4S2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2,7-dinitrothianthrene |
InChI |
InChI=1S/C12H6N2O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H |
InChI Key |
AYWQEIJJQYDOER-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,7-Dinitrothianthrene with three categories of compounds: (1) nitro-substituted thianthrenes , (2) nitro-substituted polycyclic aromatic hydrocarbons (PAHs) , and (3) methyl-substituted phenanthrenes .
Table 1: Key Properties of this compound and Related Compounds
Key Findings:
Electronic Effects: The nitro groups in this compound likely induce strong electron-withdrawing effects, reducing sulfur’s electron density compared to unsubstituted thianthrene. This contrasts with 2,3-Dinitrothianthrene, where one sulfur atom remains electron-rich, enabling selective oxidation to sulfoxides (albeit in low yields) . In 2,7-Dinitrophenanthraquinone, nitro groups enhance stability, facilitating crystalline additive compounds with aromatic hydrocarbons (e.g., acenaphthene, m.p. 255°C) .
Synthetic Challenges :
- Thianthrenes with nitro substituents, such as 2,3-Dinitrothianthrene, exhibit low reaction yields during oxidation (e.g., 9%–15% for sulfoxide formation) due to competing pathways . Similar challenges may apply to this compound.
Structural Comparisons :
- Symmetric substitution (e.g., 2,7-dimethylphenanthrene) often improves crystallinity and thermal stability compared to asymmetric analogs (e.g., 2,4-dimethylphenanthrene) . By analogy, this compound’s symmetry may enhance its suitability for crystal engineering.
In contrast, methyl-substituted phenanthrenes are less reactive and may serve as scaffolds for pharmaceuticals .
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